N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a hydroxypropoxy group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
SMR000015193, also known as N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide, is a complex compound with multiple potential targets. The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation .
Mode of Action
The compound interacts with its targets primarily through binding to the D4 dopamine receptor . This interaction can lead to a variety of changes in the cellular environment, depending on the specific context and the presence of other signaling molecules .
Biochemical Pathways
Given its interaction with dopamine receptors, it is likely that it influencesdopaminergic signaling pathways . These pathways play a key role in a variety of neurological processes, including reward, motivation, and motor control .
Pharmacokinetics
The presence of a piperazine ring in its structure suggests that it may have the ability topositively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of SMR000015193’s action are likely to be diverse, given its interaction with dopamine receptors. It may influence neuronal activity, alter signal transduction pathways, and potentially affect behaviors associated with dopaminergic signaling, such as mood and motor control .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SMR000015193. Factors such as pH, temperature, and the presence of other molecules can affect its binding affinity to its target, its stability, and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzyl chloride to form 1-(3-chlorophenyl)piperazine.
Hydroxypropoxy Substitution: The next step involves the reaction of 1-(3-chlorophenyl)piperazine with epichlorohydrin to introduce the hydroxypropoxy group.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetamide group, forming a primary amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Shares the piperazine and 3-chlorophenyl groups but lacks the hydroxypropoxy and acetamide groups.
N-(4-hydroxyphenyl)acetamide: Contains the acetamide group but lacks the piperazine and 3-chlorophenyl groups.
4-(3-chlorophenyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of the hydroxypropoxy group.
Uniqueness
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-16(26)23-18-5-7-21(8-6-18)28-15-20(27)14-24-9-11-25(12-10-24)19-4-2-3-17(22)13-19/h2-8,13,20,27H,9-12,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKCLEZCVXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.